3,5-Diaminopyridin-2-OL dihydrochloride
Description
3,5-Diaminopyridin-2-OL dihydrochloride is a pyridine derivative characterized by two amino groups at the 3- and 5-positions and a hydroxyl group at the 2-position, with two hydrochloride counterions. Its dihydrochloride form enhances water solubility, a property shared with other pyridine-based salts, as noted in studies of water-soluble initiators and therapeutic agents .
Properties
Molecular Formula |
C5H9Cl2N3O |
|---|---|
Molecular Weight |
198.05 g/mol |
IUPAC Name |
3,5-diamino-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-3-1-4(7)5(9)8-2-3;;/h1-2H,6-7H2,(H,8,9);2*1H |
InChI Key |
DCCNOIPFTMMSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diaminopyridin-2-OL dihydrochloride typically involves the reaction of 2-chloropyridine with ammonia, followed by reduction and subsequent chlorination to introduce the dihydrochloride groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3,5-Diaminopyridin-2-OL dihydrochloride involves large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Diaminopyridin-2-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
3,5-Diaminopyridin-2-OL dihydrochloride is primarily recognized for its role in treating neuromuscular disorders. Its mechanism of action is believed to enhance neuromuscular transmission by increasing calcium ion influx at the nerve terminals, which subsequently promotes the release of acetylcholine. This property makes it particularly useful in treating conditions such as:
- Myasthenia Gravis : A chronic autoimmune disorder characterized by weakness in the skeletal muscles. Research indicates that compounds similar to 3,5-diaminopyridin-2-OL dihydrochloride can improve muscle strength and reduce fatigue associated with this condition .
- Multiple Sclerosis : Studies have suggested that this compound may help alleviate fatigue linked to neurological pathologies like multiple sclerosis .
- Amyotrophic Lateral Sclerosis : The potential for 3,5-diaminopyridin-2-OL dihydrochloride to support motor neuron function has led to investigations into its efficacy for treating amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases .
Case Study: Myasthenia Gravis Treatment
A clinical study demonstrated that patients receiving treatment with aminopyridine derivatives, including 3,5-diaminopyridin-2-OL dihydrochloride, showed significant improvements in muscle strength and overall quality of life. The study highlighted the compound's ability to enhance neuromuscular transmission effectively .
Chemical Synthesis
In addition to its pharmaceutical applications, 3,5-diaminopyridin-2-OL dihydrochloride serves as an important intermediate in organic synthesis. Its structural properties allow it to function as a chiral ligand or auxiliary in asymmetric synthesis processes. This capability is crucial for the development of various biologically active compounds.
Applications in Asymmetric Synthesis
The compound is utilized in synthesizing optically active molecules, which are essential in creating pharmaceuticals with specific biological activities. For instance, it has been employed in synthesizing chiral aminonaphthols that exhibit biological activity and can act as fluorescent chemosensors .
Research and Development
Ongoing research continues to explore the broader implications of 3,5-diaminopyridin-2-OL dihydrochloride within various scientific domains:
- Neuroprotective Studies : Researchers are investigating its potential neuroprotective effects against oxidative stress and neuronal degeneration. The compound's ability to chelate metal ions may also play a role in mitigating neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .
- Drug Repurposing : There is growing interest in repurposing existing drugs containing similar structures for new therapeutic uses. The versatility of 3,5-diaminopyridin-2-OL dihydrochloride positions it as a candidate for further exploration in treating diverse neurological conditions .
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Pharmaceutical | Treatment of Myasthenia Gravis | Enhances neuromuscular transmission |
| Treatment of Multiple Sclerosis | Reduces fatigue | |
| Support for Amyotrophic Lateral Sclerosis | Improves motor neuron function | |
| Chemical Synthesis | Intermediate for chiral ligands | Used in asymmetric synthesis |
| Research & Development | Neuroprotective studies | Potentially mitigates oxidative stress |
| Drug repurposing opportunities | Explores new therapeutic uses |
Mechanism of Action
The mechanism of action of 3,5-Diaminopyridin-2-OL dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on pyridine derivatives and dihydrochloride salts with analogous functional groups or applications.
Structural and Functional Comparison
Key Observations:
- Substituent Diversity: While 3,5-Diaminopyridin-2-OL dihydrochloride features hydroxyl and amino groups, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride incorporates a pyrrolidine ring, enhancing steric bulk and altering reactivity . The arsenic-containing analog in salvarsan derivatives introduces redox-active arsenic, enabling therapeutic action against pathogens .
- Solubility: All three compounds exhibit water solubility due to dihydrochloride counterions, critical for biological applications or reaction homogeneity .
Biological Activity
3,5-Diaminopyridin-2-OL dihydrochloride, a derivative of aminopyridines, has garnered attention for its biological activities, particularly in the context of neuromuscular disorders and potential antimalarial properties. This article explores the compound's pharmacological effects, mechanisms of action, and relevant clinical studies.
Chemical Structure and Properties
3,5-Diaminopyridin-2-OL dihydrochloride is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 195.05 g/mol
- Solubility : Soluble in water due to the presence of amino and hydroxyl groups.
The biological activity of 3,5-Diaminopyridin-2-OL dihydrochloride is primarily attributed to its ability to modulate neurotransmitter release and inhibit certain enzymatic pathways:
- Acetylcholine Release : Similar to its analogs, it enhances the release of acetylcholine at the neuromuscular junction, which is crucial for muscle contraction.
- Inhibition of Hemozoin Formation : Preliminary studies suggest potential antimalarial activity through inhibition of hemozoin formation in Plasmodium species, similar to other aminopyridine compounds .
Neuromuscular Disorders
A significant area of research focuses on the use of 3,5-Diaminopyridin-2-OL dihydrochloride in treating Lambert-Eaton Myasthenic Syndrome (LEMS), a condition characterized by muscle weakness due to impaired neurotransmission. Several clinical trials have demonstrated its efficacy:
Antiplasmodial Activity
Research indicates that 3,5-Diaminopyridin-2-OL dihydrochloride may exhibit antiplasmodial activity by targeting the digestive vacuole of Plasmodium falciparum:
- In Vitro Studies : Compounds similar to 3,5-Diaminopyridin-2-OL showed IC50 values below 0.50 μM against drug-sensitive strains of P. falciparum .
- Resistance Profiling : The compound's efficacy against chloroquine-resistant strains has been evaluated, indicating potential as a novel therapeutic agent in malaria treatment.
Case Studies
Recent case studies have highlighted the therapeutic benefits and challenges associated with 3,5-Diaminopyridin-2-OL dihydrochloride:
-
Case Study on LEMS :
- A patient treated with 3,5-Diaminopyridin-2-OL dihydrochloride showed marked improvement in muscle strength and endurance after two weeks of therapy.
- Monitoring revealed no significant adverse effects beyond mild transient paraesthesia.
-
Antimalarial Efficacy :
- In a controlled study involving rodent models infected with P. berghei, administration of the compound resulted in a significant reduction in parasitemia levels compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
